
8-Hydroxy-4-methylquinoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-4-methylquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 8th position, a methyl group at the 4th position, and a carboxylic acid group at the 7th position on the quinoline ring. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-4-methylquinoline-7-carboxylic acid can be achieved through various methods. One common approach involves the condensation of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide or sodium hydroxide, followed by acidification using dilute hydrochloric acid . This method yields quinoline-4-carboxylic acids, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-4-methylquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-7-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form quinoline-7-methanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the 5th and 6th positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, and nitric acid.
Major Products Formed
Oxidation: Quinoline-7-carboxylic acid derivatives.
Reduction: Quinoline-7-methanol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
8-Hydroxy-4-methylquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and metal chelation.
Medicine: Investigated for its potential cytoprotective and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-4-methylquinoline-7-carboxylic acid involves its ability to chelate metal ions and inhibit specific enzymes. The hydroxyl group at the 8th position and the carboxylic acid group at the 7th position play crucial roles in these interactions. The compound can form stable complexes with metal ions, which can interfere with metal-dependent biological processes . Additionally, it can inhibit enzymes by binding to their active sites, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Lacks the methyl and carboxylic acid groups, making it less versatile in certain applications.
4-Methylquinoline: Lacks the hydroxyl and carboxylic acid groups, reducing its ability to chelate metal ions.
Quinoline-7-carboxylic acid: Lacks the hydroxyl and methyl groups, affecting its chemical reactivity and biological activity.
Uniqueness
8-Hydroxy-4-methylquinoline-7-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, methyl, and carboxylic acid) on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
8-hydroxy-4-methylquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-4-5-12-9-7(6)2-3-8(10(9)13)11(14)15/h2-5,13H,1H3,(H,14,15) |
Clave InChI |
ZUIKZEOQFIKERK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=C(C2=NC=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


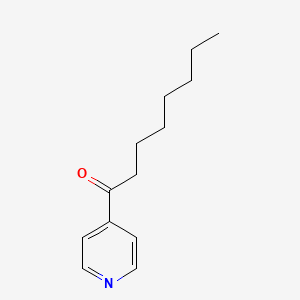

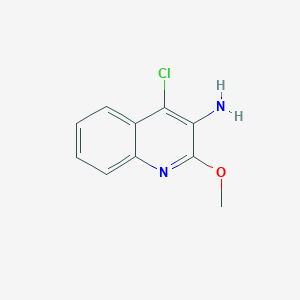




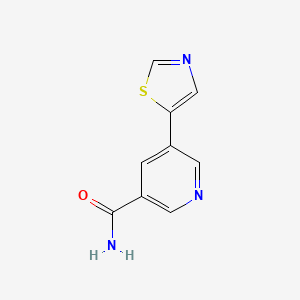


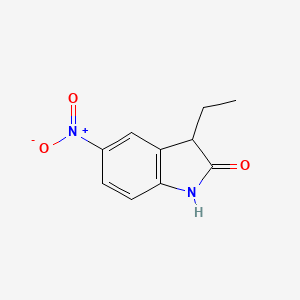
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
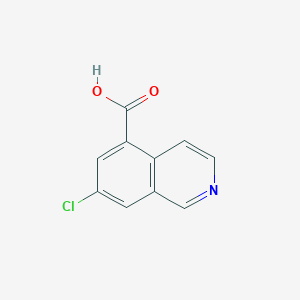
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)
